molecular formula C20H17NO6 B2699386 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919861-56-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2699386
CAS No.: 919861-56-6
M. Wt: 367.357
InChI Key: HPEABHOMDCYDHG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a complex organic compound that features a combination of benzodioxole and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d][1,3]dioxole and 7-methoxy-4-chromenone.

    Step 1 Formation of Intermediate: The benzo[d][1,3]dioxole is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, which can then be used to form a bond with the chromenone derivative.

    Step 2 Coupling Reaction: The functionalized benzo[d][1,3]dioxole is then coupled with 7-methoxy-4-chromenone under conditions that promote the formation of an amide bond. This can be achieved using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

    Step 3 Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. This might include continuous flow reactions, automated purification systems, and the use of bulk reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the chromenone ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives where the carbonyl group has been reduced.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as an inhibitor of enzymes or receptors, making it a candidate for drug development.

    Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems.

Industry

    Chemical Industry: Used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide exerts its effects depends on its specific application. In a pharmacological context, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways. The pathways involved would depend on the specific biological context, such as cancer, inflammation, or neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is unique due to the presence of both the methoxy group and the benzodioxole moiety, which can influence its chemical reactivity and biological activity. These structural features may confer specific advantages in terms of binding affinity, selectivity, and overall efficacy in its applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-2-oxochromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-24-14-3-4-15-13(8-20(23)27-17(15)9-14)7-19(22)21-10-12-2-5-16-18(6-12)26-11-25-16/h2-6,8-9H,7,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEABHOMDCYDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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